molecular formula C6H14O3 B095081 1,2,6-Hexanetriol CAS No. 106-69-4

1,2,6-Hexanetriol

Cat. No.: B095081
CAS No.: 106-69-4
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Description

1,2,6-Hexanetriol (C₆H₁₄O₃, CAS 106-69-4) is a trihydric alcohol with three hydroxyl groups positioned at the 1st, 2nd, and 6th carbon atoms of a hexane chain. It is a viscous, water-miscible liquid (density: 1.103 g/cm³, boiling point: 178°C at 0.67 kPa) , widely used in organic synthesis, polymer precursors, and as a solvent . Its production primarily involves catalytic hydrogenation of biomass-derived 5-hydroxymethylfurfural (HMF) or tetrahydrofuran-dimethanol (THFDM) under optimized conditions, achieving yields up to 64.5–73% using Rh–ReOx/SiO₂ or Ni–Co–Al mixed oxide catalysts .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,2,6-triol
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InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
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InChI Key

ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Canonical SMILES

C(CCO)CC(CO)O
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Molecular Formula

C6H14O3
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DSSTOX Substance ID

DTXSID0041224
Record name 1,2,6-Hexanetriol
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow, viscous liquid; [Aldrich MSDS]
Record name 1,2,6-Hexanetriol
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Vapor Pressure

0.0000791 [mmHg]
Record name 1,2,6-Hexanetriol
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CAS No.

106-69-4
Record name 1,2,6-Hexanetriol
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Hexanetriol can be synthesized through the catalytic hydrogenation of 2-hydroxyadipaldehyde, which is produced by the acid hydrolysis of acrolein dimer in dilute aqueous solution . The hydrogenation is typically carried out using Raney nickel as a catalyst under 20 atm hydrogen at 140°C, yielding pure this compound with a yield greater than 95% .

Another method involves the hydrogenation of 5-hydroxymethylfurfural to directly produce this compound. This process uses a cobalt-boron amorphous alloy catalyst and is carried out at 140°C and 1.5 MPa pressure .

Industrial Production Methods

For industrial production, the reaction is carried out in acidic alcoholic solutions. The solvent alcohol quickly adds to the activated double bond to form 2-formyl-6-alkoxytetrahydropyran, which then reacts with the formyl group to form the corresponding hemiacetal. Water is added to hydrolyze the acetal groups, and Raney nickel is used as a hydrogenation catalyst .

Chemical Reactions Analysis

Types of Reactions

1,2,6-Hexanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

    Reduction: It can be reduced to form hexane derivatives.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst like palladium or nickel is commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.

Major Products

    Oxidation: Produces hexane-1,2,6-tricarboxylic acid.

    Reduction: Produces hexane derivatives.

    Substitution: Produces halogenated hexanetriol derivatives.

Scientific Research Applications

Chemical Properties and Production

1,2,6-Hexanetriol is characterized by two primary and one secondary hydroxy group, making it similar to glycerol but with distinct advantages such as higher thermal stability and lower hygroscopicity . It can be synthesized through several methods, including:

  • Hydrogenation of 2-hydroxyadipaldehyde , which is derived from acrolein dimer.
  • Recent methods utilize hydroxymethylfurfural (HMF) as a renewable resource for production, showcasing its potential for sustainable chemistry .

Pharmaceutical and Cosmetic Applications

This compound serves as an effective solvent and viscosity modifier in liquid and semi-solid formulations. Its low toxicity and compatibility with active ingredients make it suitable for:

  • Cosmetic products : Enhancing texture and stability.
  • Pharmaceutical formulations : Improving bioavailability of active compounds .

Humectant Properties

Due to its hygroscopic nature, this compound is used as a humectant in various formulations. This property helps retain moisture in products such as:

  • Skin care products : Providing hydration.
  • Food industry : Acting as a moisture-retaining agent in certain food items .

Plasticizers in Polymer Chemistry

This compound esters are recognized for their effectiveness as plasticizers in resinous polymers. Their unique properties include:

  • Improved flexibility at low temperatures (as low as -50°C).
  • Enhanced thermal stability compared to traditional plasticizers like phthalates .

Table 1: Comparison of Plasticizer Performance

Plasticizer TypeLow Temperature FlexibilityThermal StabilityNotes
This compound EstersExcellentHighSuperior to glycerol
Traditional PhthalatesModerateModerateOften criticized for safety
Tricresyl PhosphatePoorLowLess effective

Alkyd Resins Production

This compound is utilized in the formulation of alkyd resins , where it offers several advantages:

  • Reduced formation of undesirable decomposition products during resinification.
  • Improved color quality of the resulting alkyds compared to those made with glycerol .

Biodegradable Materials

Research indicates that this compound can be incorporated into biodegradable materials for applications such as:

  • Bone repair and tissue engineering : Its compatibility with biological systems makes it suitable for use in medical implants .
  • Development of biodegradable stents that minimize inflammatory responses in vivo .

Case Study 1: Use in Biodegradable Stents

A study investigated the biocompatibility of biodegradable stents made from poly-lactic acid (PLA) incorporating this compound. Results showed reduced inflammatory mediators compared to traditional materials after three months of implantation .

Case Study 2: Cosmetic Formulation

In cosmetic formulations aimed at enhancing skin hydration, this compound was shown to significantly improve moisture retention compared to glycerol-based products. This led to better consumer satisfaction regarding skin feel and hydration levels .

Mechanism of Action

The mechanism of action of 1,2,6-hexanetriol involves its ability to form stable mixtures or emulsions, especially with non-polar components, due to its lower polarity and higher molecular volume . This property makes it an effective plasticizer and solvent. In biological systems, it can interact with hydroxy groups in biomolecules, facilitating crosslinking and stabilization of structures.

Comparison with Similar Compounds

1,6-Hexanediol (HD)

Key Differences :

  • Structure : HD (C₆H₁₄O₂) has two terminal hydroxyl groups, reducing steric hindrance compared to HT.
  • Synthesis : HT can be converted to HD via hydrodeoxygenation (HDO) using Rh–ReOx/SiO₂, achieving 73% selectivity at full HT conversion .
  • Applications : HD is a precursor for polyesters and polyurethanes, while HT’s triol structure enables crosslinking in polymers .

Data Table 1: HT vs. HD

Property 1,2,6-Hexanetriol (HT) 1,6-Hexanediol (HD)
Molecular Formula C₆H₁₄O₃ C₆H₁₄O₂
Hydroxyl Groups 3 2
Boiling Point (°C) 178 (0.67 kPa) 250–260 (101.3 kPa)
Key Catalyst for Synthesis Rh–ReOx/SiO₂, Ni–Co–Al CuCr₂O₄ (from HT conversion)
Selectivity to Target 64.5% (from HMF) 73% (from HT)
Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)

Key Differences :

  • Structure : BHMTHF (C₆H₁₂O₃) is a cyclic diol derived from HMF hydrogenation, contrasting with HT’s linear triol structure.
  • Synthesis: Ru/CeOx catalysts yield 89% BHMTHF from HMF, with HT and 1,2,5-hexanetriol as minor byproducts (<10%) .
  • Applications : BHMTHF is a bio-based solvent and fuel additive, whereas HT’s higher hydroxyl density enhances hygroscopicity in aerosols .

Data Table 2: HT vs. BHMTHF

Property This compound (HT) BHMTHF
Structure Linear triol Cyclic diol
Primary Catalyst Ni–Co–Al Ru/CeOx
Yield from HMF 64.5% 89%
Hygroscopicity High (used in aerosol studies) Moderate
Key Application Polymer crosslinker Biofuel additive
Glycerol

Key Differences :

  • Structure : Glycerol (C₃H₈O₃) has three hydroxyls on a propane backbone, offering shorter chain length than HT.
  • Physical Properties : HT’s longer chain reduces volatility (bp: 178°C vs. glycerol’s 290°C) but increases viscosity .
  • Synthesis : Glycerol is a biodiesel byproduct, while HT requires catalytic biomass upgrading .

Data Table 3: HT vs. Glycerol

Property This compound (HT) Glycerol
Chain Length C6 C3
Hydroxyl Distribution 1°, 2°, 6° positions 1°, 2°, 3° positions
Volatility Lower (bp: 178°C at 0.67 kPa) Higher (bp: 290°C)
Primary Source Biomass (HMF/THFDM) Biodiesel production
Optical and Dielectric Properties
  • HT’s refractive index (RI) at 405 nm is 1.4766, critical for aerosol extinction efficiency studies .
  • Dielectric relaxation studies show HT’s hydrogen-bonding dynamics align with polyols like sugar alcohols, with α-relaxation times governed by hydroxyl count .
Toxicity and Biocompatibility
  • HT is a metabolite of Staphylococcus saprophyticus, but its cytotoxicity remains unquantified .
Polymer Chemistry
  • HT copolymerizes with citric acid to form bio-based elastomers, leveraging its triol functionality for branching .

Biological Activity

1,2,6-Hexanetriol (C6H14O3) is a triol compound with significant biological activity and diverse applications in various fields including pharmaceuticals, materials science, and environmental studies. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through several methods including the catalytic ring-opening of tetrahydrofuran (THF) and other aliphatic compounds. The synthesis process often involves the use of various catalysts to enhance yield and purity . Its structure features three hydroxyl groups (-OH) attached to a six-carbon chain, which contributes to its hydrophilicity and ability to form hydrogen bonds.

Biological Activity

  • Antimicrobial Properties
    Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers .
  • Phagocytic Activity Modulation
    Studies have shown that this compound can influence immune responses by modulating phagocytic activity in monocytes. Specifically, it has been observed that aliphatic alcohols can suppress phagocytosis in a concentration-dependent manner. This suggests potential implications for immune function in conditions such as alcoholism .
  • Kinase Activity Inhibition
    Recent studies have demonstrated that this compound can impair kinase activities in vitro. For instance, it was found to reduce the activity of cyclin-dependent kinases (CDKs) significantly at concentrations as low as 0.625% (v/v), indicating a broad impact on cellular signaling pathways . This inhibition may have implications for cell cycle regulation and cancer biology.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 0.5%. The compound's effectiveness was attributed to its ability to disrupt bacterial membranes.

Case Study 2: Immune Response Modulation

In an experimental setup involving human peripheral blood mononuclear cells (PBMCs), this compound was shown to decrease phagocytosis of opsonized zymosan particles by monocytes. The suppression was more pronounced when combined with ethanol, highlighting its potential role in modulating immune responses in alcoholics .

Research Findings Summary

Research Focus Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli; disrupts cell membranes at >0.5% concentration.
Immune ModulationReduces phagocytic activity in monocytes; effects are enhanced in combination with ethanol.
Kinase InhibitionImpairs kinase activities (e.g., CDKs) at low concentrations; potential implications for cancer therapy.

Applications

  • Pharmaceuticals : Due to its antimicrobial properties and ability to modulate immune responses, this compound is being explored as an additive in formulations aimed at treating infections or enhancing vaccine efficacy.
  • Materials Science : Its properties make it suitable for use in polymer matrices for drug delivery systems where controlled release is required .
  • Environmental Studies : As a model organic species for studying liquid-liquid phase separation (LLPS) in aerosol particles, it provides insights into atmospheric chemistry and pollution dynamics .

Q & A

Q. How reliable are computational models for predicting this compound’s reactivity in novel reactions?

  • Validation : Benchmark simulations against experimental hydrogenolysis and esterification data. For example, DFT calculations must replicate the preferential reactivity of secondary hydroxyl groups observed in Rh–ReOx systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,6-Hexanetriol
Reactant of Route 2
Reactant of Route 2
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